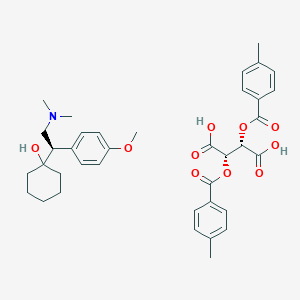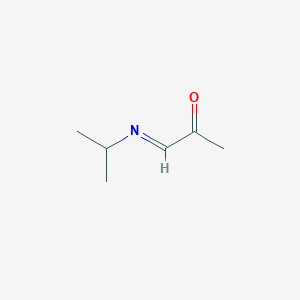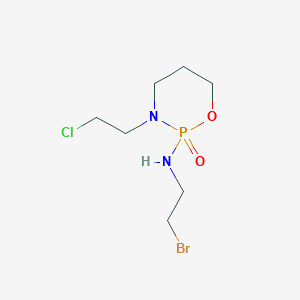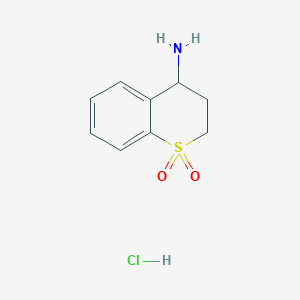
Indole, 3-((dimethylamino)methyl)-5-nitro-
Overview
Description
Indole, 3-((dimethylamino)methyl)-5-nitro- is an organic compound belonging to the class of heterocyclic compounds. It is a saturated five-membered nitrogen-containing heterocyclic compound with a molecular formula of C10H13N3O2. It is an important intermediate in the synthesis of a variety of organic compounds and is widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.
Scientific Research Applications
Chemical Reactions with Nitrogen Compounds
Indole compounds, including 3-((dimethylamino)methyl)-5-nitro-indole, interact with nitrogen dioxide and nitrous acid in aprotic solvents to form various derivatives. For instance, 2-phenyl- and 1-methyl-2-phenylindole react with these agents to produce isonitroso and 3-nitroso indole derivatives, among others. These reactions are complex and can lead to different nitro indoles or nitrosation products, depending on the substituents and the reacting nitrogen compound (Astolfi et al., 2006).
Tagging and Carrier-Linking in Research Tools
Derivatives of indole-3-acetic acid, including those with aminoethyl-substitution, are used in novel research tools. They serve in the design of immobilized forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes. These derivatives can be linked to various carriers such as bovine serum albumin or biotin for experimental purposes in both plant and human biology (Ilić et al., 2005).
Industrial Applications
Corrosion Inhibition
Certain indole derivatives, including those from the 5-Nitro isatin series, have shown potential as corrosion inhibitors. Theoretical and experimental studies indicate that these compounds can effectively protect carbon steel in sea water environments, making them valuable in industrial applications where metal preservation is crucial (Ahmed, 2018).
Electrochromic Switching
Indole derivatives have been studied for their electrochromic properties, including the microkinetic switching behavior. These compounds demonstrate improved fatigue resistance and color reversibility under electrical stimulation, offering potential applications in developing smart windows or displays (Zhu et al., 2014).
Scientific Research and Methodology
Synthesis Techniques
The synthesis and functionalization of indoles, such as 3-((dimethylamino)methyl)-5-nitro-indole, have been a subject of research for over a century. Palladium-catalyzed reactions, for instance, play a significant role in the synthesis of indole derivatives, offering a versatile approach to creating a wide range of biologically active compounds (Cacchi & Fabrizi, 2005).
N-Methylation Methods
New methods have been developed for N-methylation of indoles using environmentally safe reagents like dimethyl carbonate. These methods are crucial for producing high-purity indole derivatives on a large scale, suitable for various pharmaceutical and industrial applications (Jiang et al., 2001).
Mechanism of Action
Target of Action
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The nitrogen-bearing heterocycle indole scaffold is considered one of the most privileged pharmacophores in heterocyclic compounds . The primary targets of indole derivatives are a variety of enzymes and proteins, with which they form hydrogen bonds, inhibiting their activity .
Mode of Action
The interaction of indole derivatives with their targets often results in the inhibition of the target’s activity . For example, substitution of indole at the C5 position plays an important role in Sir 2 protein inhibition . The mode of action of indole derivatives can vary depending on the specific derivative and target, but generally involves the formation of hydrogen bonds with the target, leading to changes in the target’s activity .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid (IAA) methyltransferase (IAMT) modulates IAA homeostasis in plant tissues through methylation of IAA’s free carboxyl group . The biosynthesis pathways of IAA in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary depending on the specific derivative. Generally, pharmacokinetic studies would involve the investigation of the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which would impact its bioavailability .
Result of Action
The result of the action of indole derivatives can vary depending on the specific derivative and its target. For instance, indole derivatives have been found to have various biologically vital properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, antiHIV, and antidiabetic activities . The specific molecular and cellular effects would depend on the particular derivative and its mode of action.
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. For instance, the production and utilization of IAA in agriculture can be promoted by mechanism studies on the biosynthesis and functions of IAA in microorganisms . Additionally, the synthesis of indole derivatives can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Future Directions
The future directions for the study of “Indole, 3-((dimethylamino)methyl)-5-nitro-” and other indole derivatives are vast. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new pharmaceutical compounds based on indole derivatives are promising areas for future research .
Biochemical Analysis
Biochemical Properties
Indoles interact with various enzymes, proteins, and other biomolecules. For instance, Lactobacillus, a type of bacteria, metabolizes tryptophan into indole-3-lactic acid (ILA), thereby augmenting the expression of key bacterial enzymes implicated in tryptophan metabolism . This leads to the synthesis of other indole derivatives including indole-3-propionic acid (IPA) and indole-3-acetic acid (IAA) .
Cellular Effects
Indole, 3-((dimethylamino)methyl)-5-nitro- has significant effects on various types of cells and cellular processes. Indoles, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
The exact mechanism of action of Indole, 3-((dimethylamino)methyl)-5-nitro- is not entirely understood. Indoles are known to reduce oxidative stress, impede DNA synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit the proinflammatory cytokines and chemokines .
Temporal Effects in Laboratory Settings
Indoles are known to have various biologically vital properties and their effects can change over time .
Dosage Effects in Animal Models
Indoles are known to have various biologically vital properties and their effects can vary with different dosages .
Metabolic Pathways
Indole, 3-((dimethylamino)methyl)-5-nitro- is involved in various metabolic pathways. For instance, Lactobacillus metabolizes tryptophan into ILA, leading to the synthesis of other indole derivatives including IPA and IAA .
Transport and Distribution
Indoles are known to interact with various transporters or binding proteins .
Subcellular Localization
Indoles are known to interact with various compartments or organelles within the cell .
properties
IUPAC Name |
N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-4-3-9(14(15)16)5-10(8)11/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNVKGIWGOHXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187730 | |
| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3414-64-0 | |
| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3414-64-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)



![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)





